4,4'-Methylenebis(2,6-dimethylaniline)
Overview
Description
Synthesis Analysis
The synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) derivatives is a critical area of study. A notable method includes the iron-catalyzed selective oxidation of N-methyl amines, which efficiently synthesizes methylene-bridged bis-1,3-dicarbonyl compounds from 1,3-dicarbonyl compounds and N,N-dimethylaniline, showcasing the compound's role in complex organic synthesis processes (Li et al., 2009).
Molecular Structure Analysis
The molecular structure of 4,4'-Methylenebis(2,6-dimethylaniline) derivatives has been determined through various spectroscopic and crystallographic analyses. For instance, derivatives like 4,4'-methylenebis(N-salicylidene-2,6-diisopropylaniline) display polymorphism, where different crystalline forms exhibit distinct photochromic behaviors, highlighting the significance of molecular structure on the compound's physical properties (Taneda et al., 2004).
Chemical Reactions and Properties
4,4'-Methylenebis(2,6-dimethylaniline) participates in a variety of chemical reactions, demonstrating its versatility as a synthetic intermediate. A remarkable reaction is its full N,N-methylation with dimethyl carbonate, yielding high efficiency and providing a clear pathway for synthesizing complex organic molecules (Zegang et al., 2018).
Physical Properties Analysis
The physical properties of 4,4'-Methylenebis(2,6-dimethylaniline) and its derivatives, such as photochromism in polymorphic crystals, are influenced by their molecular structures. These properties are crucial for applications in materials science, especially in the development of photoresponsive materials (Taneda et al., 2004).
Chemical Properties Analysis
The chemical properties of 4,4'-Methylenebis(2,6-dimethylaniline), including its reactivity in oxidation reactions and role as a precursor in the synthesis of dyes and polymers, underscore its importance in organic chemistry. The iron-catalyzed oxidation of N,N-dimethylaniline showcases the compound's utility in synthesizing a wide range of chemically significant molecules (Li et al., 2009).
Scientific Research Applications
Anomalous Thermal Expansion Behavior
4,4'-Methylenebis(2,6-dimethylaniline) (MBDA) displays unique thermal expansion properties. Research by Bhattacharya and Saha (2014) revealed that MBDA's monoclinic form exhibits a significant negative thermal expansion, a behavior driven by the steric effects of vibrating methyl groups within its solid structure (Bhattacharya & Saha, 2014).
Hemoglobin Binding Properties
MBDA demonstrates the ability to bind to hemoglobin as a diamine, as shown in studies focusing on hemoglobin adducts in rats (Sabbioni & Schütze, 1998). This research contributes to understanding the biochemical interactions and potential health implications of MBDA.
Role in Chemical Reactions
MBDA can be a product in certain chemical reactions. For instance, the oxidation of N,N-dimethylaniline by molecular oxygen in the presence of iron complexes results in MBDA among other products (Murata, Miura & Nomura, 1989). This highlights its potential role in industrial chemical processes.
Involvement in Polymer and Dye Manufacturing
Research indicates that MBDA is involved in the manufacturing of polymers and dyes, where its exposure has been linked to certain health effects (Weisburger, Murthy, Lilja & Lamb, 1984).
DNA Adduct Formation
Studies show that MBDA and its derivatives can form DNA adducts, which are significant in understanding the compound's interaction with biological systems and its potential carcinogenicity (Gonçalves, Beland & Marques, 2001).
Photoreactivity Studies
MBDA has been studied for its photoreactivity, particularly in its derivatives. For example, Taneda et al. (2004) examined the photochromism of polymorphic 4,4'-methylenebis(N-salicylidene-2,6-diisopropylaniline) crystals, indicating the potential for photoresponsive applications (Taneda, Amimoto, Koyama & Kawato, 2004).
Interaction with Other Chemicals in Crystal Formation
MBDA's interaction with other chemicals, like trimesic acid, has been explored in the context of crystal formation and polymorphism, providing insights into its utility in materials science (Bhattacharya & Saha, 2011).
Solvent Effects and Crystal Photochromism
Studies by Taneda, Koyama, and Kawato (2009) on solvent effects on the crystal photochromism of MBDA derivatives provide valuable information about its behavior in different chemical environments (Taneda, Koyama & Kawato, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(4-amino-3,5-dimethylphenyl)methyl]-2,6-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-10-5-14(6-11(2)16(10)18)9-15-7-12(3)17(19)13(4)8-15/h5-8H,9,18-19H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHOXRVODFQGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)CC2=CC(=C(C(=C2)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193713 | |
Record name | 4,4'-Methylenebis(2,6-xylidine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Methylenebis(2,6-dimethylaniline) | |
CAS RN |
4073-98-7 | |
Record name | 4,4′-Methylenebis(2,6-dimethylaniline) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4073-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Methylenebis(2,6-xylidine) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004073987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Methylenebis(2,6-xylidine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenebis(2,6-xylidine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-METHYLENEBIS(2,6-XYLIDINE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZX9T33K7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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